molecular formula C14H36N6 B1607124 1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)- CAS No. 4879-98-5

1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-

Cat. No.: B1607124
CAS No.: 4879-98-5
M. Wt: 288.48 g/mol
InChI Key: PJOLOHMGBICKJH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,3-Propanediamine, N,N’'-1,2-ethanediylbis(N-(3-aminopropyl)- involves the reaction of 1,3-propanediamine with ethylenediamine under specific conditions. One common method includes heating the reactants in the presence of a suitable solvent . Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity .

Chemical Reactions Analysis

1,3-Propanediamine, N,N’'-1,2-ethanediylbis(N-(3-aminopropyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Propanediamine, N,N’'-1,2-ethanediylbis(N-(3-aminopropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N,N’'-1,2-ethanediylbis(N-(3-aminopropyl)- involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metal ions, which can be utilized in various industrial processes . The pathways involved in its mechanism of action are primarily related to its ability to act as a chelating agent and its reactivity with other chemical species.

Comparison with Similar Compounds

1,3-Propanediamine, N,N’'-1,2-ethanediylbis(N-(3-aminopropyl)- can be compared with similar compounds such as:

The uniqueness of 1,3-Propanediamine, N,N’'-1,2-ethanediylbis(N-(3-aminopropyl)- lies in its specific molecular structure, which imparts unique reactivity and makes it suitable for specialized applications in various fields .

Properties

IUPAC Name

N'-(3-aminopropyl)-N'-[2-[bis(3-aminopropyl)amino]ethyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H36N6/c15-5-1-9-19(10-2-6-16)13-14-20(11-3-7-17)12-4-8-18/h1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOLOHMGBICKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN(CCCN)CCN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H36N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063634
Record name 1,3-Propanediamine, N,N''-1,2-ethanediylbis[N-(3-aminopropyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4879-98-5
Record name N,N,N′,N′-Tetrakis(3-aminopropyl)ethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4879-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis(N1-(3-aminopropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004879985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis[N1-(3-aminopropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Propanediamine, N,N''-1,2-ethanediylbis[N-(3-aminopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.00 g of N,N,N′,N′-tetrakis(2-cyanoethyl)ethylenediamine, 0.50 g of Raney Co and 50 mL of dioxane were charged in an autoclave and a hydrogenation reaction was carried out at an initial hydrogen pressure of 8.0 MPa at 100° C. for 2 hours. After the catalyst was removed by filtration, the filtrate was concentrated to dryness to give 5.09 g of the title compound as a pale red oil.
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Synthesis routes and methods II

Procedure details

Preparation of CH3 (CH2)6C(O)N CH2 (CHOH)4CH2OH!--(CH2)3 !2--N(CH2)2N-- (CH2)3 -- CH2 (CHOH)4CH2OH!NC(O)(CH2 6CH3 !2One mole of ethylenediamine (60g) is added to 250 g (4.7 moles) acrylonitrile and heated to 100° C. for 2 hrs. Excess acrylonitrile is vacuum stripped to give about 200 g tetrakis (2-cyanoethyl)ethylenediamine. The nitrile is dissolved in 2 l dry methanol saturated with ammonia. It is hydrogenated in the presence of 20 Raney nickel at 100°-120° C. for 3 hrs under 1000-1500 psi hydrogen. The sample is decanted, filtered and stripped under vacuum to give about 200 g tetrakis(3-aminopropyl)ethylenediamine. The whole sample (200 g, 0.7 mole) is added to 5040g 10% aqueous glucose (2.8 mole) and reduced with hydrogen at 1500 psi in the presence of 50 g Raney nickel. The sample is decanted, filtered and stripped to give about 600 g (0.63 mole) tetrakis(glucitylaminopropyl)ethylenediamine. The latter is stripped dry and melted in 200 g propylene glycol. Methyl octanoate (398 g, 2.5 mole) is added along with 0.1 mole 25% sodium methoxide/methanol. The sample is stirred at 85° C. for 3 hrs under 0.5 arm vacuum to give the product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-
Reactant of Route 2
1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-
Reactant of Route 3
1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-
Reactant of Route 4
1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-
Reactant of Route 5
1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-
Reactant of Route 6
1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-

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